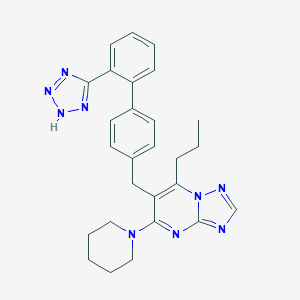

LY 379268

説明

LY-379268は、主に神経科学研究で使用される化合物です。 これは、II型メタボトロピックグルタミン酸受容体、特にmGluR2およびmGluR3の強力かつ選択的なアゴニストとして作用します 。 LY-379268は、動物実験において鎮静作用、神経保護作用、抗依存作用、および抗けいれん作用を示してきました 。

準備方法

化学反応の分析

LY-379268は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、制御された条件下で過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して行うことができます.

これらの反応に使用される一般的な試薬には、酸、塩基、メタノール、エタノール、ジクロロメタンなどの溶媒が含まれます 。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります 。

科学研究への応用

LY-379268は、幅広い科学研究への応用があります。

科学的研究の応用

LY-379268 has a wide range of scientific research applications:

作用機序

LY-379268は、II型メタボトロピックグルタミン酸受容体、mGluR2およびmGluR3を選択的に活性化することにより、その効果を発揮します 。 これらの受容体は、神経伝達物質の放出とシナプス可塑性を調節することに関与しています 。 LY-379268によるこれらの受容体の活性化は、興奮性神経伝達物質の放出の減少につながり、神経保護効果をもたらし、神経細胞の興奮性を低下させます 。 このメカニズムは、てんかんや神経変性疾患などの状態において特に関連しています 。

類似の化合物との比較

LY-379268は、II型メタボトロピックグルタミン酸受容体に対する高い選択性と効力でユニークです 。類似の化合物には以下が含まれます。

エグルメガド: LY-379268が由来する古いmGluR II型アゴニスト.

LY-404039: LY-379268から開発されたより強力な化合物.

LY-389795: 同様の神経保護効果を持つ別のII型メタボトロピックグルタミン酸受容体アゴニスト.

これらの化合物と比較して、LY-379268は、血液脳関門を透過する能力と、神経疾患のさまざまな動物モデルにおける有効性で知られています 。

類似化合物との比較

LY-379268 is unique in its high selectivity and potency for group II metabotropic glutamate receptors . Similar compounds include:

Eglumegad: An older mGluR group II agonist from which LY-379268 is derived.

LY-404039: A more potent compound developed from LY-379268.

LY-389795: Another group II metabotropic glutamate receptor agonist with similar neuroprotective effects.

Compared to these compounds, LY-379268 is noted for its ability to penetrate the blood-brain barrier and its effectiveness in various animal models of neurological disorders .

特性

IUPAC Name |

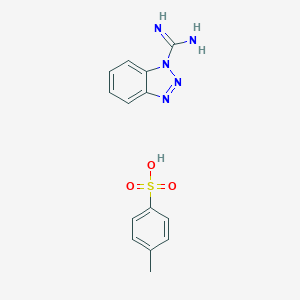

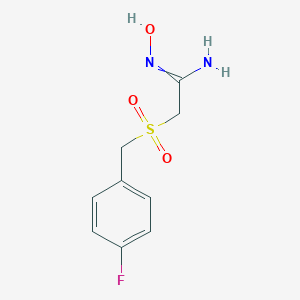

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVRZWVUGJELU-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436637 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191471-52-0 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-379268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-379268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)